molecular formula C6H8N4 B3039277 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile CAS No. 1005615-83-7

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B3039277
CAS No.: 1005615-83-7
M. Wt: 136.15 g/mol
InChI Key: RMHZHXMOBLALBC-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile.

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory activity against certain enzymes . This suggests that this compound might interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities . Therefore, it’s plausible that this compound could influence a range of biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting that this compound could potentially lead to significant changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-ethyl-1H-pyrazole-3-carbonitrile
  • 4-amino-1-methyl-1H-pyrazole-3-carbonitrile

Uniqueness

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-1-ethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-10-4-5(8)6(3-7)9-10/h4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZHXMOBLALBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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